molecular formula C12H14ClFO3 B7994275 2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane

2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane

Cat. No.: B7994275
M. Wt: 260.69 g/mol
InChI Key: FLTCNEWDXGBMNH-UHFFFAOYSA-N
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Description

2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane is a synthetic organic compound characterized by the presence of a dioxane ring and a phenoxyethyl group substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 4-chloro-2-fluorophenol with ethylene oxide to form the intermediate 2-(4-chloro-2-fluorophenoxy)ethanol. This intermediate is then reacted with 1,3-dioxane under acidic conditions to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the formation of the dioxane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The phenoxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

    Substitution: The chlorine and fluorine atoms on the phenoxy ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: Shares the phenoxy ring with chlorine and fluorine substitutions but lacks the dioxane ring.

    2-Chloro-2,2-difluoroacetophenone: Contains similar halogen substitutions but has a different core structure.

Uniqueness

2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane is unique due to the combination of its dioxane ring and phenoxyethyl group with halogen substitutions. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

2-[2-(4-chloro-2-fluorophenoxy)ethyl]-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO3/c13-9-2-3-11(10(14)8-9)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTCNEWDXGBMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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